![molecular formula C23H28FN3O2 B2497026 2-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide CAS No. 922115-19-3](/img/structure/B2497026.png)
2-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves complex chemical processes aimed at achieving high specificity and yield. For instance, structural optimizations leading to potent, orally active compounds with long-acting effects have been documented (Hale et al., 1998). These syntheses often require novel synthetic chemistry approaches, highlighting the intricate balance between structure and activity in medicinal chemistry.
Molecular Structure Analysis
Molecular structure analysis of such compounds is critical for understanding their potential interactions and functionality. Crystal structure studies, for example, provide insights into the compound's configuration and spatial arrangement, which are essential for predicting its interactions and reactivity (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Chemical Reactions and Properties
Chemical reactions involving these compounds can lead to the formation of new derivatives with distinct properties. For instance, N-halogeno compounds like perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] have been explored as electrophilic fluorinating agents, indicating the reactivity and versatility of these structures in synthesizing fluorinated compounds (Banks, Besheesh, & Tsiliopoulos, 1996).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. Understanding these properties is crucial for their manipulation and application in various scientific domains. Studies on related compounds have focused on optimizing these properties to enhance their applicability and performance in desired fields.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interaction with other molecules, determine the compound's potential uses. Research into compounds like 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides highlights the exploration of these chemical properties to tailor compounds for specific applications, excluding direct drug use (Yang Man-li, 2008).
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O2/c1-26-9-8-19-15-18(4-7-21(19)26)22(27-10-12-29-13-11-27)16-25-23(28)14-17-2-5-20(24)6-3-17/h2-7,15,22H,8-14,16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHINHSXZGCWGOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)CC3=CC=C(C=C3)F)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.